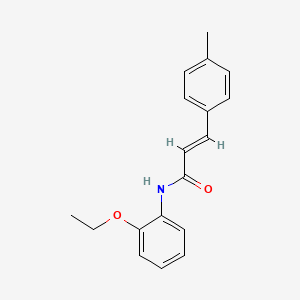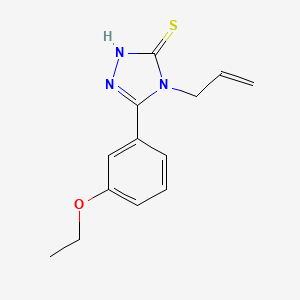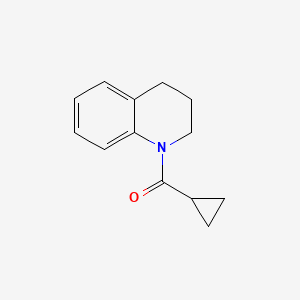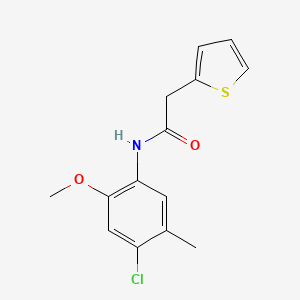
N-(2-ethoxyphenyl)-3-(4-methylphenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ethoxyphenyl)-3-(4-methylphenyl)acrylamide, also known as EMA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. EMA is a yellow crystalline solid that has a molecular weight of 277.34 g/mol and a melting point of 105-107°C.
Mecanismo De Acción
The exact mechanism of action of N-(2-ethoxyphenyl)-3-(4-methylphenyl)acrylamide is still not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of certain enzymes and signaling pathways in the body.
Biochemical and Physiological Effects:
N-(2-ethoxyphenyl)-3-(4-methylphenyl)acrylamide has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. It has also been found to induce apoptosis in cancer cells, thereby inhibiting their growth and proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-ethoxyphenyl)-3-(4-methylphenyl)acrylamide has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. It is also stable under normal laboratory conditions and can be stored for long periods of time. However, one limitation of using N-(2-ethoxyphenyl)-3-(4-methylphenyl)acrylamide in lab experiments is that it can be toxic at high concentrations, which can limit its use in certain assays.
Direcciones Futuras
There are several future directions for research on N-(2-ethoxyphenyl)-3-(4-methylphenyl)acrylamide. One potential area of research is the development of new drugs based on N-(2-ethoxyphenyl)-3-(4-methylphenyl)acrylamide. Another area of research is the investigation of the molecular mechanisms underlying its pharmacological effects. Additionally, the use of N-(2-ethoxyphenyl)-3-(4-methylphenyl)acrylamide in combination with other drugs or therapies is an area that warrants further investigation. Overall, N-(2-ethoxyphenyl)-3-(4-methylphenyl)acrylamide has significant potential for use in various fields of scientific research and further studies are needed to fully explore its potential applications.
Métodos De Síntesis
N-(2-ethoxyphenyl)-3-(4-methylphenyl)acrylamide can be synthesized through a simple reaction between 2-ethoxyaniline and 4-methylcinnamaldehyde in the presence of a catalyst such as hydrochloric acid. The reaction takes place under reflux conditions and the product is obtained by recrystallization.
Aplicaciones Científicas De Investigación
N-(2-ethoxyphenyl)-3-(4-methylphenyl)acrylamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-bacterial properties, making it a promising candidate for the development of new drugs.
Propiedades
IUPAC Name |
(E)-N-(2-ethoxyphenyl)-3-(4-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-3-21-17-7-5-4-6-16(17)19-18(20)13-12-15-10-8-14(2)9-11-15/h4-13H,3H2,1-2H3,(H,19,20)/b13-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFZNBKIODLLOMV-OUKQBFOZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C=CC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1NC(=O)/C=C/C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(2-ethoxyphenyl)-3-(4-methylphenyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-acetylphenyl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5707208.png)




![2-(4-methylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5707244.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-furamide](/img/structure/B5707251.png)



![2,2,2-trifluoro-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]acetamide](/img/structure/B5707295.png)
